molecular formula C11H10N2OS B7731515 3-prop-2-enyl-2-sulfanylquinazolin-4-one

3-prop-2-enyl-2-sulfanylquinazolin-4-one

Cat. No.: B7731515
M. Wt: 218.28 g/mol
InChI Key: SJUBWTIKDYWHEB-UHFFFAOYSA-N
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Description

3-Prop-2-enyl-2-sulfanylquinazolin-4-one (CAS: 21263-59-2; molecular formula: C₁₁H₁₀N₂OS) is a quinazolinone derivative characterized by a prop-2-enyl (allyl) group at the 3-position and a sulfanyl (thiol) group at the 2-position of the quinazolin-4-one core. Its structure has been confirmed via crystallographic studies, as reported in Acta Crystallographica Section E . The allyl and sulfanyl groups contribute to its reactivity, enabling modifications for drug discovery pipelines. However, detailed pharmacological or safety data remain unavailable .

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBWTIKDYWHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enyl-2-sulfanylquinazolin-4-one typically involves the reaction of 2-aminobenzamide with allyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-prop-2-enyl-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-prop-2-enyl-2-sulfanylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a multi-kinase inhibitor, showing potential in cancer research.

    Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through inhibition of multiple protein kinases. It targets kinases such as VEGFR2, EGFR, HER2, and CDK2, disrupting key signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-allyl, 2-SH C₁₁H₁₀N₂OS 218.27 Reactive allyl group; crystallographically validated
3-(3-Morpholin-4-ylpropyl)-2-sulfanylquinazolin-4(3H)-one 3-(3-morpholinopropyl), 2-SH C₁₄H₁₈N₃O₂S 292.38 Enhanced solubility due to morpholine; potential CNS activity
7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 7-Cl, 3-isopropyl, 2-SH C₁₁H₁₁ClN₂OS 254.73 Chlorine enhances electronegativity; used in anticancer research
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one 3-phenyl, 2-(chloro-methylphenyl-oxoethyl-SH) C₂₃H₁₇ClN₂O₂S 420.91 Bulky aromatic substituents; high molecular weight impacts bioavailability
3-[3-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one 3-(isopropylphenyl), 2-SH C₁₇H₁₆N₂OS 296.38 Hydrophobic isopropylphenyl group; potential kinase inhibition

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